molecular formula C215H358N72O66S B13393864 Somatoliberin (human pancreatic islet)

Somatoliberin (human pancreatic islet)

Cat. No.: B13393864
M. Wt: 5040 g/mol
InChI Key: JAHCMOSSKRAPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Somatoliberin, also known as growth hormone-releasing hormone, is a peptide hormone produced in the hypothalamus. It plays a crucial role in stimulating the release of growth hormone from the anterior pituitary gland. In the context of human pancreatic islets, somatoliberin is involved in regulating various physiological processes, including growth, metabolism, and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of somatoliberin involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of somatoliberin typically involves large-scale SPPS. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from impurities.

Chemical Reactions Analysis

Types of Reactions

Somatoliberin undergoes various chemical reactions, including:

    Oxidation: The methionine residues in somatoliberin can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in somatoliberin can be substituted with other amino acids to create analogs with altered biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce substitutions.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

Somatoliberin has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating growth hormone release and its effects on cellular processes.

    Medicine: Explored as a therapeutic agent for conditions related to growth hormone deficiency and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Somatoliberin exerts its effects by binding to specific receptors on the surface of pituitary cells, known as growth hormone-releasing hormone receptors. This binding activates the adenylate cyclase-cyclic AMP (cAMP) signaling pathway, leading to the release of growth hormone. The released growth hormone then acts on various tissues to promote growth, metabolism, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Tesamorelin: A synthetic analog of growth hormone-releasing hormone used to reduce excess abdominal fat in HIV-infected patients.

    Sermorelin: Another synthetic analog used for diagnostic purposes and as a treatment for growth hormone deficiency.

Uniqueness

Somatoliberin is unique in its natural occurrence and its specific role in regulating growth hormone release. Unlike synthetic analogs, it is produced endogenously and has a precise physiological function in the human body.

Conclusion

Somatoliberin (human pancreatic islet) is a vital peptide hormone with significant roles in growth, metabolism, and cell proliferation. Its synthesis, chemical reactions, and applications in scientific research make it a compound of great interest in various fields, including chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds highlights its unique contributions to physiological processes.

Biological Activity

Somatoliberin, also known as growth hormone-releasing hormone (GHRH), is a peptide hormone produced primarily in the hypothalamus but also found in the human pancreatic islets. This compound plays a crucial role in regulating growth hormone secretion from the pituitary gland and exhibits various biological activities that influence pancreatic function, particularly in relation to insulin and glucagon secretion.

Overview of Somatoliberin

  • Chemical Structure : Somatoliberin is composed of 44 amino acids, with the first 29 being critical for its biological activity.
  • Source : Although primarily associated with the hypothalamus, somatoliberin is also produced in pancreatic islet cells, where it contributes to local regulatory mechanisms.

Biological Functions

Somatoliberin's biological activities extend beyond growth hormone regulation. It has been implicated in several key processes within the pancreatic islets:

  • Regulation of Insulin Secretion :
    • Somatoliberin influences insulin release from β-cells by modulating intracellular signaling pathways, particularly through G protein-coupled receptors (GPCRs) .
    • It acts as a paracrine regulator, affecting both α-cells (glucagon secretion) and δ-cells (somatostatin secretion) within the islet microenvironment .
  • Interaction with Somatostatin :
    • Somatostatin, secreted by δ-cells, provides negative feedback on insulin secretion. Somatoliberin can modulate this interaction, influencing overall glucose homeostasis .
    • The balance between somatostatin and somatoliberin is crucial for maintaining proper insulin levels during glucose fluctuations .
  • Cell Proliferation and Survival :
    • Research indicates that somatoliberin promotes the proliferation and survival of pancreatic islet cells, particularly β-cells. This activity may have therapeutic implications for diabetes treatment .

Research Findings

Recent studies have provided insights into the specific actions of somatoliberin in human pancreatic islets:

  • Case Study Analysis :
    • In patients with congenital hyperinsulinism (CHI), alterations in somatostatin receptor expression were observed, suggesting that somatoliberin's regulatory effects might be impaired .
    • A study indicated that isolated human islets from CHI patients exhibited reduced somatostatin activity compared to controls, highlighting the importance of somatoliberin's role in maintaining islet function .
  • Experimental Models :
    • Animal models have demonstrated that manipulating somatoliberin levels can lead to significant changes in β-cell function and insulin secretion dynamics .

Data Table: Summary of Biological Activities

Biological ActivityDescription
Insulin Secretion RegulationModulates insulin release from β-cells through GPCR signaling pathways.
Glucagon SuppressionInfluences α-cell activity to suppress glucagon secretion indirectly.
Cell Growth PromotionEnhances proliferation and survival of pancreatic islet cells.
Paracrine SignalingActs within the pancreatic islet microenvironment to regulate cell interactions.

Properties

IUPAC Name

4-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[1-[[4-amino-1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C215H358N72O66S/c1-24-106(15)166(285-174(318)112(21)251-193(337)145(91-163(309)310)270-173(317)109(18)249-175(319)119(218)86-115-49-53-117(293)54-50-115)208(352)278-142(87-114-39-27-26-28-40-114)200(344)287-168(113(22)292)209(353)279-144(90-157(225)301)199(343)283-150(99-291)204(348)274-141(88-116-51-55-118(294)56-52-116)197(341)261-126(47-37-78-243-214(235)236)181(325)260-122(42-30-32-73-217)192(336)284-165(105(13)14)206(350)277-137(82-101(5)6)178(322)247-95-160(304)253-129(58-65-152(220)296)185(329)272-140(85-104(11)12)196(340)282-147(96-288)202(346)252-111(20)172(316)256-124(45-35-76-241-212(231)232)180(324)259-121(41-29-31-72-216)184(328)271-139(84-103(9)10)195(339)273-138(83-102(7)8)194(338)266-133(61-68-155(223)299)190(334)276-146(92-164(311)312)201(345)286-167(107(16)25-2)207(351)268-135(71-80-354-23)191(335)281-148(97-289)203(347)262-127(48-38-79-244-215(237)238)182(326)264-131(59-66-153(221)297)187(331)263-128(57-64-151(219)295)177(321)246-94-159(303)254-130(62-69-161(305)306)186(330)280-149(98-290)205(349)275-143(89-156(224)300)198(342)267-132(60-67-154(222)298)188(332)265-134(63-70-162(307)308)189(333)258-120(43-33-74-239-210(227)228)176(320)245-93-158(302)248-108(17)170(314)255-123(44-34-75-240-211(229)230)179(323)250-110(19)171(315)257-125(46-36-77-242-213(233)234)183(327)269-136(169(226)313)81-100(3)4/h26-28,39-40,49-56,100-113,119-150,165-168,288-294H,24-25,29-38,41-48,57-99,216-218H2,1-23H3,(H2,219,295)(H2,220,296)(H2,221,297)(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,313)(H,245,320)(H,246,321)(H,247,322)(H,248,302)(H,249,319)(H,250,323)(H,251,337)(H,252,346)(H,253,304)(H,254,303)(H,255,314)(H,256,316)(H,257,315)(H,258,333)(H,259,324)(H,260,325)(H,261,341)(H,262,347)(H,263,331)(H,264,326)(H,265,332)(H,266,338)(H,267,342)(H,268,351)(H,269,327)(H,270,317)(H,271,328)(H,272,329)(H,273,339)(H,274,348)(H,275,349)(H,276,334)(H,277,350)(H,278,352)(H,279,353)(H,280,330)(H,281,335)(H,282,340)(H,283,343)(H,284,336)(H,285,318)(H,286,345)(H,287,344)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H4,227,228,239)(H4,229,230,240)(H4,231,232,241)(H4,233,234,242)(H4,235,236,243)(H4,237,238,244)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHCMOSSKRAPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C215H358N72O66S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5040 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.